molecular formula C15H17N3O3S2 B6993859 N-[5-[(2,2-dimethyl-3H-indol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide

N-[5-[(2,2-dimethyl-3H-indol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B6993859
M. Wt: 351.4 g/mol
InChI Key: TVBWAULJUWKMRD-UHFFFAOYSA-N
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Description

N-[5-[(2,2-dimethyl-3H-indol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide is a complex organic compound that features an indole and thiazole moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the thiazole ring further enhances its potential biological activities, making it a compound of significant interest in medicinal chemistry.

Properties

IUPAC Name

N-[5-[(2,2-dimethyl-3H-indol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-10(19)17-14-16-9-13(22-14)23(20,21)18-12-7-5-4-6-11(12)8-15(18,2)3/h4-7,9H,8H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBWAULJUWKMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2C3=CC=CC=C3CC2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(2,2-dimethyl-3H-indol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[5-[(2,2-dimethyl-3H-indol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[5-[(2,2-dimethyl-3H-indol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N-[5-[(2,2-dimethyl-3H-indol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, including serotonin and dopamine receptors, which are involved in neurotransmission. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-[(2,2-dimethyl-3H-indol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide is unique due to the combination of the indole and thiazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .

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